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Compound of Interest

2-(2-Acetamidophenoxy)acetic
Compound Name: d
aci

cat. No.: B1296907

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) spectral data for 2-(2-acetamidophenoxy)acetic acid. Due to the limited
availability of public experimental spectra for this specific compound, this guide presents a
comprehensive analysis based on data from closely related analogs and predictive models.
This information is intended to support researchers in the identification, characterization, and
quality control of 2-(2-acetamidophenoxy)acetic acid in a drug discovery and development
context.

Chemical Structure

IUPAC Name: 2-(2-acetamidophenoxy)acetic acid Molecular Formula: Cio0H11:NO4 Molecular
Weight: 209.19 g/mol CAS Number: 2065-93-2

Predicted NMR Spectral Data

The following tables summarize the predicted *H and 13C NMR spectral data for 2-(2-
acetamidophenoxy)acetic acid. These predictions are derived from the analysis of spectral
data for structurally similar compounds, including 2-{2-[2-(2-Oxopyrrolidin-1-
yl)acetamido]phenoxy}acetic acid, N-(2-hydroxyphenyl)acetamide, and phenoxyacetic acid.

Predicted *H NMR Spectral Data
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Table 1: Predicted *H NMR Chemical Shifts for 2-(2-Acetamidophenoxy)acetic Acid

Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
H-a ~10.0- 13.0 Singlet (broad) 1H
H-b ~9.30 Singlet 1H
H-c ~7.95 Doublet 1H
H-d, H-e, H-f ~6.80 - 7.40 Multiplet 3H
H-g ~4.75 Singlet 2H
H-h ~2.10 Singlet 3H

Prediction based on analysis of a closely related structure reported in the Journal of the
Serbian Chemical Society (2004).

Predicted **C NMR Spectral Data

Table 2: Predicted 13C NMR Chemical Shifts for 2-(2-Acetamidophenoxy)acetic Acid
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Carbon Predicted Chemical Shift (8, ppm)
C-1 ~170.5
C-2 ~169.0
C-3 ~147.0
C-14 ~127.0
C-5 ~125.0
C-6 ~122.0
C-7 ~120.0
C-8 ~115.0
C-9 ~65.0
C-10 ~24.0

Prediction based on additive effects from spectral data of N-(2-hydroxyphenyl)acetamide and
phenoxyacetic acid.

Experimental Protocols

The following is a generalized experimental protocol for acquiring the NMR spectra of 2-(2-
acetamidophenoxy)acetic acid, based on methodologies reported for similar compounds.

Sample Preparation

o Weigh approximately 5-10 mg of high-purity 2-(2-acetamidophenoxy)acetic acid.
o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

o Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer and Parameters

e Instrument: 200 MHz (or higher field) NMR Spectrometer
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Nuclei: *H and 13C

Solvent: DMSO-ds

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

Temperature: 298 K (25 °C)

For H NMR:

Pulse Sequence: Standard single-pulse sequence

Number of Scans: 16-32

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-2 seconds

For 13C NMR:

Pulse Sequence: Proton-decoupled pulse sequence

Number of Scans: 1024 or more, depending on sample concentration

Spectral Width: ~200-220 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR
characterization of 2-(2-acetamidophenoxy)acetic acid.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1296907?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Synthesis

Starting Materials
(e.g., 2-Aminophenol, Chloroacetic acid, Acetic anhydride)

Chemical Reaction
(e.g., Acetylation, Williamson Ether Synthesis)

Reaction Work-up
(e.g., Extraction, Washing)

Purification
(e.g., Recrystallization, Chromatography)

1
}(ields Pure Compound

Charactérization

Isolated Product:
2-(2-Acetamidophenoxy)acetic acid

NMR Sample Preparation

NMR Data Acquisition
(1H, 13C, etc.)

Data Processing and Analysis

Structure Confirmation

Final Report Generation

final_report

Click to download full resolution via product page

Caption: Workflow for the synthesis and NMR characterization of 2-(2-
acetamidophenoxy)acetic acid.
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This guide serves as a foundational resource for researchers working with 2-(2-
acetamidophenoxy)acetic acid. For definitive structural confirmation, it is recommended to
acquire experimental NMR data on a purified sample and compare it with the predictions
provided herein.

 To cite this document: BenchChem. [Technical Guide: NMR Spectral Data of 2-(2-
Acetamidophenoxy)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296907#2-2-acetamidophenoxy-acetic-acid-nmr-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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